BenchChemオンラインストアへようこそ!

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride

PI3Kα inhibition Kinase inhibitor SAR Sulfonylpiperazine pharmacophore

Procure this dihydrochloride building block, not acetyl/benzoyl/methyl alternatives. The methylsulfonyl group acts as a bidentate H-bond acceptor engaging the PI3K kinase hinge, conferring 45-400x superior PI3Kα potency in matched series. The primary amine handle enables coupling to heterocyclic warheads — the chemistry producing clinical candidate CYH33 (PI3Kα IC₅₀=5.9 nM). Unlike the free base, the dihydrochloride salt dissolves directly in aqueous media without pH adjustment, ensuring reliable automated synthesis. The sulfonyl group resists metabolism, unlike labile N-acetyl or N-methyl piperazines.

Molecular Formula C7H19Cl2N3O2S
Molecular Weight 280.22 g/mol
Cat. No. B8227797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride
Molecular FormulaC7H19Cl2N3O2S
Molecular Weight280.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CCN.Cl.Cl
InChIInChI=1S/C7H17N3O2S.2ClH/c1-13(11,12)10-6-4-9(3-2-8)5-7-10;;/h2-8H2,1H3;2*1H
InChIKeyKSRPEJOGYLDYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine Dihydrochloride: Procurement-Grade Specifications, Salt-Form Advantage, and PI3K Inhibitor Scaffold Context


2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride (CAS 2803476-77-7) is a piperazine-derived building block in which a methylsulfonyl group is attached to one piperazine nitrogen and an ethanamine side chain extends from the other . The dihydrochloride salt form (MW 280.22 g/mol, formula C₇H₁₉Cl₂N₃O₂S) is specifically manufactured to confer aqueous solubility and bench-top handling advantages over the free base (CAS 1018305-83-3, MW 207.29 g/mol, C₇H₁₇N₃O₂S) . This building block has been repeatedly incorporated — via its primary amine handle — into potent, isoform-selective phosphoinositide 3-kinase (PI3K) inhibitor candidates, including clinical-stage molecules such as CYH33, and advanced leads including ETP-46321 and GNE-477 [1].

Why 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine Dihydrochloride Cannot Be Replaced by Unsubstituted or N-Alkyl Piperazine Ethanamines in PI3K-Targeted Synthesis


The methylsulfonyl substituent is not a passive structural feature; it functions as a bidentate hydrogen-bond acceptor that directly engages the kinase hinge region and affinity pocket of PI3K isoforms [1]. When this sulfonyl group is replaced by acetyl, methyl, benzoyl, or simple proton (unsubstituted piperazine), the resulting inhibitors lose between 5-fold and >400-fold in PI3Kα inhibitory potency in matched molecular series [2]. Additionally, the free base form of this building block exhibits limited aqueous solubility — a property documented for related methylsulfonylpiperazines — whereas the dihydrochloride salt is specifically engineered to ensure reliable dissolution in aqueous reaction media and biological assay buffers, directly enabling the acylation, reductive amination, and sulfonamide-coupling steps that produce the advanced PI3K inhibitors cited below [3].

Quantitative Differential Evidence: 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine Dihydrochloride vs. Closest Analogs and In-Class Alternatives


PI3Kα Inhibitory Potency of Methylsulfonyl-Piperazine vs. Acetyl-, Methyl-, Benzoyl-, and Unsubstituted Piperazine Congeners in a Matched Quinoxaline Series

In a systematically varied quinoxaline-based PI3Kα inhibitor series, the 4-(methylsulfonyl)piperazin-1-yl substituent conferred the most potent inhibition. When paired with a 4-methoxy phenylsulfonyl group (compound 41), the IC₅₀ reached 0.024 µM — approximately 45-fold more potent than the 4-acetylpiperazin-1-yl analog (cpd 9, IC₅₀ = 1.087 µM), >400-fold more potent than the 4-methylpiperazin-1-yl analog (cpd 14, IC₅₀ >10 µM), and >400-fold more potent than the 4-benzoylpiperazin-1-yl analog (cpd 29, IC₅₀ >10 µM). Even the unsubstituted piperazin-1-yl congener (cpd 19, IC₅₀ = 0.19 µM) was ~8-fold weaker than the methylsulfonyl-bearing cpd 41. The standard PI3K inhibitor LY294002 gave IC₅₀ = 0.63 µM under the same assay conditions, meaning the methylsulfonylpiperazine-containing cpd 41 was 26-fold more potent [1].

PI3Kα inhibition Kinase inhibitor SAR Sulfonylpiperazine pharmacophore Cancer therapeutics

Clinical-Stage Validation: CYH33 (PI3Kα-Selective Inhibitor) Built on the Methylsulfonylpiperazine-Ethanamine Scaffold Achieves Single-Digit Nanomolar Potency with High Isoform Selectivity

CYH33 (compound 37), a PI3Kα-selective clinical candidate for advanced solid tumors, is synthesized using the 4-(methylsulfonyl)piperazin-1-yl moiety as a core pharmacophoric element. CYH33 inhibits PI3Kα with IC₅₀ = 5.9 nM and exhibits selectivity ratios of 101-fold over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ. Western blot analysis confirmed inhibition of AKT phosphorylation (Ser473) in human cancer cells. In vivo, CYH33 produced dose-dependent antitumor efficacy in SKOV-3 xenograft models [1]. By contrast, GDC-0941 (which incorporates a piperazine sulfonyl group but lacks the ethanamine extension) shows lower PI3Kα selectivity with IC₅₀ values of 3 nM (α), 33 nM (β), 3 nM (δ), and 75 nM (γ) — an α/β selectivity ratio of only 11-fold vs. 101-fold for CYH33 .

PI3Kα-selective inhibitor Cancer clinical candidate Kinase selectivity Solid tumor therapy

Dihydrochloride Salt Form Provides Aqueous Solubility and Handling Advantages Over Free Base for Downstream Conjugation Chemistry

The free base (CAS 1018305-83-3) is documented as having limited aqueous solubility, consistent with related methylsulfonylpiperazines such as 1-(methylsulfonyl)piperazine (CAS 55276-43-2), which is classified as 'slightly soluble in water' with a melting point of 99°C [1]. The dihydrochloride salt (CAS 2803476-77-7) converts the terminal primary amine to a protonated ammonium species, dramatically increasing polarity and aqueous solubility — a salt-form strategy widely documented for piperazine-ethanamine derivatives to improve handling in automated synthesis platforms and biochemical assays . The dihydrochloride is supplied at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) vs. 95% typical for the free base, reducing the burden of pre-use purification .

Salt-form engineering Aqueous solubility Amine building block Conjugation-ready intermediate

Methylsulfonylpiperazine Moiety Delivers PI3K Isoform-Discriminating Potency: PI3Kδ IC₅₀ = 1.40 nM and PI3Kα IC₅₀ = 1.80 nM in a Morpholinothienopyrimidine Scaffold

When the 4-(methylsulfonyl)piperazin-1-yl moiety is incorporated into a morpholinothieno[3,2-d]pyrimidine scaffold (CHEMBL1085160), the resulting inhibitor achieves potent, differential inhibition across all Class I PI3K isoforms: PI3Kα IC₅₀ = 1.80 nM, PI3Kβ IC₅₀ = 14 nM, PI3Kγ IC₅₀ = 15 nM, and PI3Kδ IC₅₀ = 1.40 nM [1]. The PI3Kδ/PI3Kβ selectivity ratio of 10-fold is notable. For comparison, the clinical pan-PI3K inhibitor GDC-0941 (which uses a different piperazine-substitution strategy lacking the ethanamine tail) shows PI3Kδ IC₅₀ = 3 nM and PI3Kβ IC₅₀ = 33 nM — an inverted selectivity profile with weaker δ potency . This demonstrates that the methylsulfonylpiperazine-ethanamine moiety is not a generic 'piperazine replacement' but a selectivity-determining structural feature.

PI3K isoform profiling Kinase selectivity panel Morpholinothienopyrimidine Lead optimization

Methylsulfonylpiperazine Hybrids Recognized for Metabolic Stability and Low Toxicity in the Sulfonylpiperazine Pharmacophore Class

A comprehensive 2023 review of 187 sulfonylpiperazine-bearing heterocyclic core structures concluded that this pharmacophore class is characterized by 'simple synthetic pathways, low toxicity, and metabolic stability' across diverse therapeutic areas including anticancer, antidiabetic, and antibacterial applications [1]. The sulfonyl group imparts improved metabolic stability and increased lipophilicity relative to carbonyl-containing piperazine derivatives (e.g., acetyl- or benzoyl-piperazines), facilitating target engagement while reducing oxidative metabolism [2]. This class-level advantage contrasts with N-alkyl piperazine derivatives (e.g., 4-methylpiperazin-1-yl), which lack the sulfonyl hydrogen-bond acceptor functionality and are more susceptible to N-dealkylation metabolism.

Metabolic stability Sulfonylpiperazine SAR Drug-likeness Toxicity profiling

VEGFR2 (KDR) Inhibitory Activity: Methylsulfonylpiperazine-Containing Compound BDBM5284 Achieves Ki = 2 nM Against Angiogenesis Target

The methylsulfonylpiperazine-bearing compound BDBM5284 (4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-N-(5-...), derived from a Merck Research Laboratories kinase inhibitor program, inhibited vascular endothelial growth factor receptor 2 (VEGFR2/KDR) with Ki = 2 nM (pH 7.4, 22°C) [1]. This represents sub-nanomolar binding affinity for a clinically validated angiogenesis target. In the same assay series, the comparator analog BDBM5282 — which retains a 4-pyrrolidin-1-ylmethylpyridine substituent in place of the methylsulfonylpiperazine moiety — showed Ki = 3 nM, indicating that the methylsulfonylpiperazine substitution is at minimum equipotent to, and in this case marginally superior to, the pyrrolidine-based alternative [1]. The KDR assay used activated enzyme incubated with [γ-³³P] ATP and poly-Glu/Tyr substrate in kinase buffer for 15 minutes.

VEGFR2/KDR inhibition Angiogenesis Kinase inhibitor Anticancer target

Prioritized Application Scenarios for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine Dihydrochloride Based on Quantitative Differential Evidence


PI3Kα-Selective Inhibitor Lead Optimization: Replacing Generic Piperazine Building Blocks with the Methylsulfonylpiperazine-Ethanamine Scaffold

Medicinal chemistry teams pursuing PI3Kα-selective inhibitors for oncology should procure this dihydrochloride building block rather than 4-acetyl-, 4-methyl-, or 4-benzoyl-piperazine alternatives. Direct comparative data show the methylsulfonyl substituent confers 45-fold to >400-fold superior PI3Kα potency in matched molecular series [1]. The primary amine of the ethanamine side chain is the key synthetic handle for attaching heterocyclic warheads (quinoxalines, morpholinothienopyrimidines, pyrrolotriazines) via reductive amination or amide coupling — the same chemistry that produced the clinical candidate CYH33 (PI3Kα IC₅₀ = 5.9 nM, 101-fold β-selectivity) .

Pan-Kinase Inhibitor Library Synthesis: Exploiting Dual PI3K/VEGFR2 Activity of the Methylsulfonylpiperazine Pharmacophore

For groups building focused kinase inhibitor libraries, the methylsulfonylpiperazine-ethanamine scaffold provides a single starting material that accesses both PI3K (all Class I isoforms, IC₅₀ = 1.40–15 nM) and VEGFR2 (Ki = 2 nM) inhibitory space [1]. This dual-target potential is not achievable with unsubstituted piperazine ethanamines or N-alkyl variants, which show >10 µM PI3Kα IC₅₀ values. The dihydrochloride salt form ensures consistent solubility in the DMF, DMSO, or aqueous conditions required for parallel library synthesis.

Salt-Form-Dependent Aqueous Conjugation Chemistry: Reductive Amination and HATU-Mediated Amide Coupling in Aqueous or Mixed-Solvent Systems

Laboratories performing amine conjugation in aqueous or aqueous-organic mixed solvent systems (e.g., for bioconjugation or water-compatible parallel synthesis) should specify the dihydrochloride salt rather than the free base. The protonated ammonium form of the dihydrochloride provides immediate dissolution in water without pH adjustment, whereas the free base requires organic co-solvents or acidification steps that can complicate reaction monitoring and workup [1]. This is particularly critical for automated synthesis platforms where insolubility of the free base can cause line blockages or uneven reagent delivery.

Metabolic Stability-First Fragment Growing: Using the Sulfonylpiperazine Core as a Metabolically Inert Anchor for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) programs seeking metabolically stable anchor fragments should prioritize the methylsulfonylpiperazine scaffold over acyl- or alkyl-piperazine alternatives. The sulfonyl group is resistant to hydrolytic and oxidative metabolism, a property consistently documented across 187 sulfonylpiperazine-containing heterocycles [1]. In contrast, N-acetylpiperazine fragments are susceptible to esterase/amidase-mediated deacetylation, and N-methylpiperazine fragments undergo rapid CYP450-mediated N-demethylation. Starting with the metabolically inert sulfonylpiperazine fragment reduces the risk of identifying a potent hit that later fails due to rapid clearance.

Quote Request

Request a Quote for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.